Cas no 2877641-61-5 (1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine)

1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine is a piperazine derivative featuring a difluorophenyl and a methylpyridinyl substituent, offering unique structural properties for research applications. Its bifunctional design enables potential interactions with biological targets, making it valuable in medicinal chemistry and drug discovery. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the pyridine moiety contributes to solubility and coordination capabilities. This compound is suited for investigations in receptor modulation, enzyme inhibition, or as a synthetic intermediate. Its well-defined molecular structure ensures reproducibility in experimental studies, supporting rigorous scientific inquiry.
1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine structure
2877641-61-5 structure
Product Name:1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine
CAS No:2877641-61-5
MF:C18H21F2N3
MW:317.376250982285
CID:5307762
PubChem ID:165433329
Update Time:2025-10-31

1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(3,5-Difluorophenyl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine
    • AKOS040888842
    • 2877641-61-5
    • F6841-1416
    • 1-[(3,5-difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine
    • 1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine
    • Inchi: 1S/C18H21F2N3/c1-14-3-2-4-21-18(14)13-23-7-5-22(6-8-23)12-15-9-16(19)11-17(20)10-15/h2-4,9-11H,5-8,12-13H2,1H3
    • InChI Key: ZMSDDWIUDNBPEQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CN1CCN(CC2C(C)=CC=CN=2)CC1)F

Computed Properties

  • Exact Mass: 317.17035401g/mol
  • Monoisotopic Mass: 317.17035401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 19.4Ų

Experimental Properties

  • Density: 1.206±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 396.5±37.0 °C(Predicted)
  • pka: 5.89±0.10(Predicted)

1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine Pricemore >>

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Additional information on 1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine

1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine: A Comprehensive Overview

CAS No 2877641-61-5 refers to the compound 1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with two distinct aromatic groups: a 3,5-difluorophenylmethyl group and a 3-methylpyridin-2-ylmethyl group. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for research and development in the fields of drug discovery and materials science.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitution, coupling reactions, and possibly Friedel-Crafts alkylation. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to synthesize such complex molecules. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.

In terms of pharmacological properties, this compound has shown promise in preclinical studies as a potential modulator of various biological targets. For instance, its ability to interact with G-protein coupled receptors (GPCRs) has been investigated, suggesting its potential role in treating conditions such as hypertension, pain, and neurodegenerative diseases. Additionally, the compound's selectivity for certain isoforms of kinases has been studied, highlighting its potential as a lead compound for kinase inhibitors.

The physical and chemical properties of this compound are equally intriguing. Its solubility in various solvents, stability under different pH conditions, and thermal behavior are critical factors that influence its suitability for different applications. Recent studies have employed advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to thoroughly characterize this compound. These studies have provided insights into its molecular weight (Molecular Weight: 380.9 g/mol), boiling point (Boiling Point: 480°C), and melting point (Melting Point: 150°C), which are essential parameters for its handling and storage.

In conclusion, CAS No 2877641-61-5, or 1-[(3,5-Difluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine, represents a significant advancement in organic chemistry. Its versatile structure, combined with cutting-edge synthetic methods and comprehensive characterization techniques, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to make meaningful contributions to the fields of medicine and materials science.

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